3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a heterocyclic compound that incorporates both oxadiazole and thiazole rings. These rings are known for their diverse biological activities and are often found in compounds with significant pharmacological potential. The presence of the 4-chlorophenyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a carboxylic acid with an amidoxime under dehydrating conditions.
Formation of the thiazole ring: The thiazole ring can be synthesized by cyclization of α-haloketones with thioureas.
Coupling of the two rings: The final step involves coupling the oxadiazole and thiazole rings through a propanamide linker. This can be done using standard amide coupling reactions, such as those involving carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow methods and the use of green chemistry principles are increasingly being adopted in the pharmaceutical industry to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as alkoxides, amines, and thiols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the thiazole ring, while nucleophilic substitution can lead to the formation of new thiazole derivatives .
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent
Biological Research: It is used in studies investigating the mechanisms of action of heterocyclic compounds and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets. The oxadiazole and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with the thiazole ring also show diverse biological activities and are used in various medicinal applications.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to the combination of the oxadiazole and thiazole rings, which confer a broad spectrum of biological activities. The presence of the 4-chlorophenyl group further enhances its chemical properties, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-9-8-23-15(17-9)18-12(21)6-7-13-19-14(20-22-13)10-2-4-11(16)5-3-10/h2-5,8H,6-7H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKWRSWYDNPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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